molecular formula C18H16F2N2O B6136892 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine

3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine

Cat. No. B6136892
M. Wt: 314.3 g/mol
InChI Key: PORUTLCMWIWOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine, also known as Compound A, is a novel small molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoxazolo[5,4-b]pyridine derivatives, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine A is not well understood. However, it has been proposed that 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine A may exert its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine A has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine A has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease. Additionally, 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine A has been shown to improve glucose tolerance and insulin sensitivity in obese mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine A is its high potency and selectivity, which makes it an ideal candidate for drug development. Additionally, 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine A is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine A is its poor solubility in water, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for research on 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine A. One area of interest is the development of more potent and selective derivatives of 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine A for use in drug development. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine A and its potential applications in various therapeutic areas. Finally, studies are needed to investigate the pharmacokinetics and toxicity of 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine A in vivo.

Synthesis Methods

The synthesis of 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine A involves a multi-step process that starts with the reaction of 3-cyclopropyl-4-(difluoromethyl)pyridine with 3,4-dimethylphenylhydroxylamine to form the intermediate product. This intermediate is then reacted with acetic anhydride and triethylamine to obtain the final product, 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine A.

Scientific Research Applications

3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine A has been extensively studied for its potential applications in various therapeutic areas, including cancer, inflammation, and neurological disorders. Several studies have demonstrated the anticancer activity of 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine A in various cancer cell lines, including breast, colon, and lung cancer. Additionally, 3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine A has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O/c1-9-3-4-12(7-10(9)2)14-8-13(17(19)20)15-16(11-5-6-11)22-23-18(15)21-14/h3-4,7-8,11,17H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORUTLCMWIWOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NO3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)[1,2]oxazolo[5,4-b]pyridine

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